
Acamprosate
Overview
Description
Acamprosate (calcium acetylhomotaurinate) is a synthetic compound approved for the maintenance of abstinence in alcohol-dependent individuals. Its mechanism of action involves modulation of glutamatergic neurotransmission, particularly through interactions with N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs) . This compound mitigates alcohol withdrawal-induced neuroexcitation by restoring glutamate homeostasis, reducing craving, and preventing relapse .
Clinical trials demonstrate that this compound significantly improves abstinence rates compared to placebo, with a pooled relative benefit of 1.47 (95% CI: 1.29–1.69) at six months .
Preparation Methods
Traditional Acetylation Method Using Homotaurine
Reaction Mechanism and Starting Materials
The traditional synthesis of acamprosate calcium begins with homotaurine (3-aminopropane-1-sulfonic acid), which undergoes acetylation using acetic anhydride as both the solvent and acetylating agent. Calcium acetate is introduced to provide the calcium counterion, resulting in the formation of the final product . The reaction proceeds as follows:
3\text{CO})2\text{O} + \text{Ca(OAc)}2 \rightarrow \text{this compound Calcium} + 4 \, \text{CH}3\text{COOH}
This method, originally patented by Les Laboratoires Meram, achieves yields of 90–95% under optimized conditions .
Process Optimization and Key Parameters
Critical parameters for this method include:
-
Molar Ratios : A 0.7–1.3:1 molar ratio of calcium acetate to homotaurine ensures complete neutralization of the sulfonic acid groups.
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Solvent Volume : Acetic anhydride is used in excess (3–20 times the weight of homotaurine) to drive the reaction to completion .
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Crystallization : Post-reaction, the product is precipitated using acetone or ethanol, with acetone yielding higher purity (95%) compared to ethanol (90%) .
A representative procedure involves reacting 13.9 g (0.1 mol) of homotaurine with 97 mL of acetic anhydride and 8.8 g (0.05 mol) of calcium acetate monohydrate at 120–130°C for 8 hours. After cooling, water and activated carbon are added for purification, followed by crystallization with acetone to yield 19.0 g of this compound calcium .
One-Pot Synthesis via Sultone Opening and Cation Exchange
Direct Route from 1,3-Propanesultone
A more recent advancement involves a one-pot synthesis starting from 1,3-propanesultone, bypassing the isolation of homotaurine. This method, developed to address scalability and purity issues, employs potassium acetamidate (generated from acetamide and potassium tert-butoxide) to open the sultone ring, followed by cation exchange with calcium chloride :
3 \rightarrow \text{Intermediate} \xrightarrow{\text{CaCl}2} \text{this compound Calcium}
Process Advantages and Yield Optimization
Key features of this method include:
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Solvent System : Anhydrous dimethylformamide (DMF) facilitates the reaction, while isopropanol (IPA) acts as a cosolvent during crystallization .
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pH Control : Maintaining a pH of 6.5–7.0 during cation exchange ensures high purity (>95%) .
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Yield : The one-pot procedure achieves 77% yield, with recrystallization further enhancing purity .
In a scaled example, 25.0 g (205 mmol) of 1,3-propanesultone reacts with potassium acetamidate in DMF, followed by calcium chloride addition. After crystallization with IPA, 31.73 g of this compound calcium is obtained .
Two-Step Ammonia-Mediated Synthesis
Homotaurine Synthesis via Ammonolysis
This method begins with the synthesis of homotaurine through the ammonolysis of 1,3-propanesultone. Ammonia gas is introduced into a solution of the sultone, yielding homotaurine with 96% efficiency :
Acetylation and Calcium Salt Formation
The homotaurine is subsequently acetylated using a mixture of acetic acid and acetic anhydride, followed by neutralization with calcium hydroxide :
3\text{CO})2\text{O} + \text{Ca(OH)}_2 \rightarrow \text{this compound Calcium}
This two-step process achieves an overall yield of 92%, with micronization (particle size <10 µm) enhancing dissolution properties .
Comparative Analysis of Synthetic Methods
Yield and Purity Considerations
Method | Starting Material | Yield | Purity | Scalability |
---|---|---|---|---|
Traditional Acetylation | Homotaurine | 90–95% | N/A | Moderate |
One-Pot Synthesis | 1,3-Propanesultone | 77% | >95% | High |
Two-Step Ammonia Route | 1,3-Propanesultone | 92% | High | Low |
Industrial Applicability
The one-pot method is favored for large-scale production due to reduced purification steps and higher purity, despite slightly lower yields . Conversely, the traditional method remains prevalent in settings prioritizing high yields over process complexity .
Chemical Reactions Analysis
Types of Reactions
Acamprosate undergoes various chemical reactions, including:
Nucleophilic substitution: The nucleophilic opening of 1,3-propanesultone.
Acetylation: The reaction of homotaurine with acetic anhydride.
Common Reagents and Conditions
Potassium acetamide: Used in the nucleophilic opening of 1,3-propanesultone.
Calcium chloride: Used for in situ cation exchange.
Acetic anhydride: Used for acetylation of homotaurine.
Major Products Formed
Calcium this compound: The primary product formed from the reactions mentioned above.
Scientific Research Applications
Alcohol Dependence Treatment
Acamprosate is primarily used to support abstinence in individuals recovering from alcohol dependence. It was first approved in Europe in 1989 and later in the United States in 2004. Its effectiveness is enhanced when combined with psychosocial interventions .
Key Findings:
- A meta-analysis of 24 randomized controlled trials indicated that this compound significantly reduces the risk of relapse, with a relative risk reduction of 14% compared to placebo .
- This compound has been shown to reduce cravings without affecting overall drinking behavior in some studies, making it a unique option among pharmacotherapies for alcohol use disorder .
Efficacy in Specific Populations
Research indicates that this compound's effectiveness may vary based on demographic factors such as age and gender. For instance, younger patients often experience more pronounced benefits compared to older adults . Additionally, studies have suggested that it may be particularly effective when used in conjunction with behavioral therapies .
Case Studies and Clinical Trials
Several pivotal studies have documented the efficacy of this compound:
- Cochrane Review (2010) : This review summarized findings from multiple trials demonstrating that this compound significantly reduces the risk of any drinking episodes among abstinent patients .
- Double-Blind Placebo-Controlled Study : In this study, this compound was shown to lower glutamate levels in the brains of detoxified alcohol-dependent patients, further supporting its role in managing withdrawal symptoms and cravings .
- Retrospective Cohort Study : A study involving patients aged 15-84 found that those treated with this compound had higher rates of sustained abstinence compared to those receiving other treatments like naltrexone .
Safety and Tolerability
This compound is generally well-tolerated with a favorable safety profile. Common side effects include gastrointestinal disturbances such as diarrhea and nausea; however, these are typically mild and transient . Importantly, this compound does not produce any psychoactive effects or dependency, making it a safer alternative for long-term use compared to other medications used for alcohol dependence.
Comparative Effectiveness
When comparing this compound with other pharmacotherapies such as naltrexone or disulfiram, studies suggest that while all three can be effective, their mechanisms differ significantly:
Medication | Mechanism | Effectiveness |
---|---|---|
This compound | Modulates glutamate activity | Reduces risk of relapse |
Naltrexone | Opioid receptor antagonist | Reduces cravings |
Disulfiram | Causes unpleasant reactions when alcohol is consumed | Deterrent effect |
Mechanism of Action
Acamprosate exerts its effects by modulating the activity of neurotransmitter systems in the brain. It affects calcium channels and modifies transmission along GABA and glutamine pathways, which may result in decreased positive reinforcement of alcohol intake and reduced withdrawal cravings . This compound is thought to restore the balance between neuronal excitation and inhibition disrupted by chronic alcohol exposure .
Comparison with Similar Compounds
Naltrexone
- Mechanism : Naltrexone, an opioid receptor antagonist, reduces alcohol-induced dopamine release in the nucleus accumbens, thereby attenuating reward pathways .
- Efficacy :
- Pharmacogenetics :
- Safety : Naltrexone is associated with more gastrointestinal side effects, while this compound has a lower discontinuation rate due to adverse events .
Disulfiram
- Mechanism : Disulfiram inhibits aldehyde dehydrogenase, causing aversive reactions (e.g., nausea, tachycardia) upon alcohol consumption.
- Efficacy :
Topiramate
- Mechanism : Enhances GABA activity and antagonizes AMPA/kainate glutamate receptors.
- Efficacy :
Memantine and MK-801
- Mechanism: Non-competitive NMDA receptor antagonists.
- Efficacy: Memantine and MK-801 show higher potency than this compound in reducing alcohol withdrawal seizures (ED50: 5 mg/kg vs. 100 mg/kg for this compound) .
Novel Compounds (JR220, CP-101,606)
- Mechanism : Target polyamine-sensitive sites on NMDA receptors.
- Efficacy :
Genetic Predictors of Response
- GRIN2B Variants : Polymorphisms in NMDA receptor subunits correlate with this compound’s anti-craving effects .
- IL17RB : Genetic variants in IL17RB (involved in inflammation) are linked to differential abstinence rates .
- GABRA6 : The C allele of GABRA6 enhances this compound’s efficacy in reducing cue-induced craving .
Biological Activity
Acamprosate, a compound used primarily in the treatment of alcohol dependence, has garnered attention for its unique biological activity and mechanisms of action. This article delves into the pharmacological properties, efficacy in clinical settings, and underlying biological mechanisms of this compound, supported by data tables and case studies.
Overview of this compound
This compound (chemical name: calcium acetyl homotaurinate) is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is believed to modulate glutamatergic neurotransmission disrupted by chronic alcohol consumption. Unlike other treatments for alcohol dependence, such as disulfiram or naltrexone, this compound does not exert direct effects on dopaminergic pathways but rather focuses on restoring balance in excitatory neurotransmission.
The primary mechanisms through which this compound exerts its effects include:
- NMDA Receptor Modulation : this compound interacts with N-methyl-D-aspartate (NMDA) receptors, which are involved in glutamate signaling. Studies suggest that this compound acts as a partial co-agonist at these receptors, enhancing their function at low concentrations and inhibiting it at high concentrations .
- Calcium Channel Blockade : It has been shown to inhibit voltage-dependent calcium channels, which may contribute to its neuroprotective effects against excitotoxicity induced by excessive glutamate .
- Neurotransmitter Regulation : Research indicates that this compound may help normalize the dysregulation of neurotransmitters that occurs with alcohol dependence, particularly by modulating glutamate levels in the brain .
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of this compound in maintaining abstinence from alcohol. Below is a summary of key studies:
Study | Design | Sample Size | This compound Dose | Primary Outcome | Results |
---|---|---|---|---|---|
Lhuintre et al. (2013) | RCT, double-blind | 70 | 666 mg/day | Continuous abstinence | 20% did not relapse |
Ladewig et al. (2003) | RCT, double-blind | 61 | 1998 mg/day | Abstinence duration | 84.8% vs. 92.2% abstinent |
Japanese Study (2015) | RCT, double-blind | 327 | 1998 mg/day | Complete abstinence after 24 weeks | 47.2% vs. 36.0% for placebo (P = .039) |
These studies collectively indicate that patients treated with this compound have significantly higher rates of abstinence compared to those receiving placebo .
Case Studies
A notable case study involved a cohort of 75 male patients diagnosed with alcohol dependence according to ICD-10 criteria. After a detoxification phase, participants were randomized to receive either this compound or placebo for 12 weeks. The results showed that those receiving this compound had significantly longer continuous abstinence periods compared to the placebo group (p = .017) .
Another study conducted in Japan confirmed these findings, showing that this compound was superior in maintaining complete abstinence over a 24-week period compared to placebo .
Side Effects and Tolerability
This compound is generally well-tolerated, with few side effects reported across various studies. Commonly noted side effects include gastrointestinal disturbances and headaches; however, these tend to be mild and transient . The absence of significant liver metabolism makes this compound a safer option for patients with liver impairment due to alcohol use.
Q & A
Basic Research Questions
Q. What is the foundational evidence supporting acamprosate’s efficacy in maintaining abstinence in alcohol-dependent individuals?
- Methodological Answer : A meta-analysis of 17 randomized controlled trials (RCTs) involving 4,087 participants demonstrated that this compound significantly increased continuous abstinence rates at 6 months (36.1% vs. 23.4% placebo; Relative Benefit [RB] = 1.47, p < 0.001). Trials were selected via systematic searches of 10 databases, manual journal reviews, and cross-referencing. Study quality was assessed using blinded independent reviewers, and missing data were addressed via conservative imputation methods (e.g., treating dropouts as relapsed). Outcomes were standardized using intent-to-treat (ITT) analysis to minimize attrition bias .
Q. What are the primary outcome measures used in this compound clinical trials, and how are they validated?
- Methodological Answer : Key endpoints include continuous abstinence duration , percentage of abstinent days , and rate of no heavy drinking . These are measured via self-report verified by biomarkers (e.g., breathalyzer, blood ethanol levels) and validated scales like the Timeline Followback (TLFB). Trials such as those in the IPD meta-analysis recalculated outcomes uniformly across studies using raw individual patient data (IPD) to ensure consistency, reducing variability introduced by differing analytic approaches .
Q. How does this compound compare to naltrexone in head-to-head trials for alcohol use disorder (AUD)?
- Methodological Answer : A meta-analysis of 122 RCTs found no significant difference between this compound and oral naltrexone in preventing return to heavy drinking (RD = 0.01, 95% CI: -0.05 to 0.06). However, this compound showed a higher number needed to treat (NNT = 12) for abstinence compared to naltrexone (NNT = 20). Trials were evaluated using random-effects models to account for heterogeneity in study design and patient populations .
Advanced Research Questions
Q. How do sex-specific differences influence this compound’s efficacy and tolerability?
- Methodological Answer : An IPD meta-analysis of 22 RCTs (1,317 women, 4,794 men) found comparable efficacy in women and men for abstinence rates (10.4% incremental gain in abstinent days) and safety. Despite women having higher baseline comorbidities (e.g., anxiety, liver impairment), treatment completion and compliance rates were similar. Outcomes were adjusted for baseline covariates (e.g., psychiatric history) using multivariate regression to isolate drug effects .
Q. What molecular mechanisms explain this compound’s effects in preclinical models of alcohol dependence?
- Methodological Answer : In ENT1-knockout mice (a model of elevated glutamate and ethanol preference), this compound reduced ethanol consumption by normalizing glutamate/glutamine ratios and increasing taurine in the nucleus accumbens (NAc). Mechanistic studies used microdialysis and LC-MS to quantify neurotransmitter levels, coupled with behavioral assays (e.g., two-bottle choice). These findings suggest this compound modulates glutamatergic hyperactivity and neuroprotective pathways .
Q. How can researchers address heterogeneity in this compound trial data during meta-analysis?
- Methodological Answer : Heterogeneity arises from variability in trial duration, patient populations, and outcome definitions. Advanced methods include:
- IPD meta-analysis : Recalculating endpoints from raw data to standardize definitions (e.g., defining “heavy drinking” as >4 drinks/day).
- Subgroup analysis : Stratifying by covariates like baseline drinking severity or psychiatric comorbidities.
- Sensitivity analysis : Testing robustness by excluding studies with high attrition rates or non-ITT designs .
Q. What is the role of glutamatergic modulation in this compound’s mechanism of action?
- Methodological Answer : this compound antagonizes NMDA receptor hyperactivity and stabilizes glutamate/GABA balance post-withdrawal. Preclinical studies using electrophysiology and calcium imaging show it inhibits ethanol-induced Ca²⁺ influx in mesencephalic neurons. Clinical PET imaging trials correlate reduced craving with normalized glutamate levels in the anterior cingulate cortex, supporting glutamatergic targets as biomarkers for treatment response .
Q. How should RCTs be designed to evaluate this compound in populations with comorbid psychiatric disorders?
- Methodological Answer : Use PICOT frameworks to define:
- Population : Alcohol-dependent patients with major depressive disorder (MDD).
- Intervention : this compound (1,998 mg/day) + SSRI vs. placebo + SSRI.
- Comparison : Double-blind, active-controlled design.
- Outcome : Heavy drinking days (HDD) and Hamilton Depression Rating Scale (HDRS) scores.
- Time : 6-month follow-up.
Power calculations should account for higher attrition rates in comorbid populations, and outcomes should be analyzed using mixed-effects models .
Q. Tables
Table 1: Key Efficacy Outcomes from this compound Meta-Analyses
Table 2: Mechanistic Insights from Preclinical Studies
Model | Key Finding | Method Used | Source |
---|---|---|---|
ENT1–/– mice | ↓ Ethanol intake, ↑ taurine in NAc | LC-MS, two-bottle choice assay | |
Rat cortical neurons | Inhibits NMDA-induced Ca²⁺ influx | Calcium imaging, patch-clamp |
Properties
IUPAC Name |
3-acetamidopropane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCGFAGUEYAMAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77337-70-3 (mono-hydrochloride salt), 77337-71-4 (mono-potassium salt), 77337-72-5 (mono-lithium salt), 77337-73-6 (calcium[2:1] salt), 77337-74-7 (magnesium[2:1] salt) | |
Record name | Acamprosate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044259 | |
Record name | Acamprosate | |
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Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acamprosate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>5mg/mL, 1.88e+01 g/L | |
Record name | Acamprosate | |
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Record name | Acamprosate | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
77337-76-9 | |
Record name | Acamprosate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=77337-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acamprosate [INN:BAN] | |
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Record name | Acamprosate | |
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Record name | 3-(acetylamino)propanesulphonic acid | |
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Record name | ACAMPROSATE | |
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Record name | ACAMPROSATE | |
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Record name | Acamprosate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>300 | |
Record name | Acamprosate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00659 | |
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Retrosynthesis Analysis
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